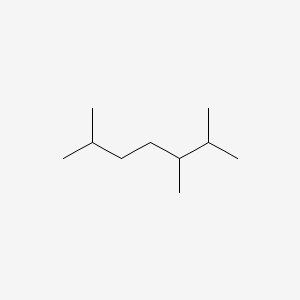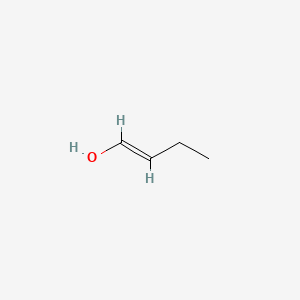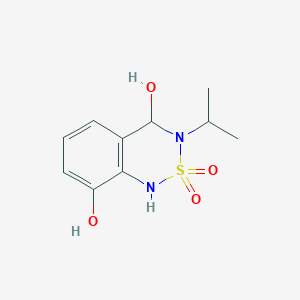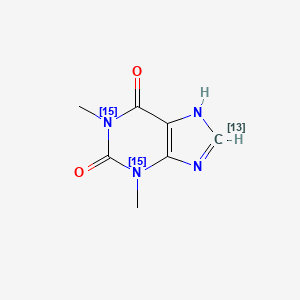
2,3,6-Trimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylheptane is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon that consists of a heptane backbone with three methyl groups attached at the 2nd, 3rd, and 6th positions. This compound is one of the many isomers of decane and is known for its use in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic reforming of petroleum fractions. This method involves the use of a platinum-based catalyst at high temperatures and pressures to rearrange the hydrocarbon molecules, resulting in the formation of branched alkanes like this compound .
化学反応の分析
Types of Reactions
2,3,6-Trimethylheptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require ultraviolet light or heat to proceed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
2,3,6-Trimethylheptane has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined retention time.
Biology: Studies involving the metabolism of hydrocarbons often use this compound as a model compound.
Medicine: Research into the pharmacokinetics of hydrocarbon exposure sometimes includes this compound.
Industry: It is utilized in the formulation of specialty fuels and lubricants.
作用機序
The mechanism of action of 2,3,6-Trimethylheptane primarily involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can undergo metabolic oxidation in biological systems, leading to the formation of metabolites that may interact with cellular components. The exact pathways and molecular targets depend on the specific context of its use, such as in metabolic studies or industrial applications .
類似化合物との比較
2,3,6-Trimethylheptane can be compared with other branched alkanes, such as:
2,2,4-Trimethylpentane: Known for its use as an octane rating standard in fuels.
2,3,5-Trimethylheptane: Another isomer of decane with similar properties but different branching.
2,2,6-Trimethylheptane: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers .
特性
CAS番号 |
4032-93-3 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,6-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-8(2)6-7-10(5)9(3)4/h8-10H,6-7H2,1-5H3 |
InChIキー |
IHPXJGBVRWFEJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)

![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)


![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)



